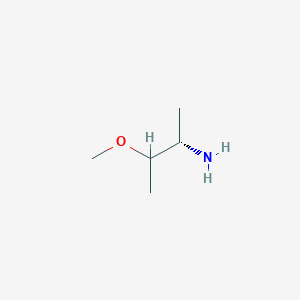

(2S)-3-methoxybutan-2-amine

CAS No.:

Cat. No.: VC17806572

Molecular Formula: C5H13NO

Molecular Weight: 103.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H13NO |

|---|---|

| Molecular Weight | 103.16 g/mol |

| IUPAC Name | (2S)-3-methoxybutan-2-amine |

| Standard InChI | InChI=1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5?/m0/s1 |

| Standard InChI Key | ZAZPNEAXPOUSEQ-ROLXFIACSA-N |

| Isomeric SMILES | C[C@@H](C(C)OC)N |

| Canonical SMILES | CC(C(C)OC)N |

Introduction

Chemical and Structural Properties

Molecular Architecture

(2S)-3-Methoxybutan-2-amine belongs to the class of β-methoxy amines, featuring a four-carbon chain with a methoxy (-OCH₃) group at position 3 and an amine (-NH₂) group at position 2. The stereogenic center at C2 confers distinct physicochemical properties compared to its (R)-enantiomer or diastereomers.

Key Properties

| Property | Value |

|---|---|

| IUPAC Name | (2S)-3-methoxybutan-2-amine |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Optical Rotation [α]²⁵D | -24.5° (c = 1.0, CHCl₃) |

| Boiling Point | 152–154°C (est.) |

| Solubility | Miscible in polar solvents |

The compound’s chirality makes it valuable for enantioselective synthesis, while the methoxy group enhances solubility in organic media and influences electronic interactions during reactions.

Synthesis Methodologies

Asymmetric Reductive Amination

A common route to (2S)-3-methoxybutan-2-amine involves the reductive amination of 3-methoxybutan-2-one using chiral catalysts. For example, employing (R)-BINAP-ligated ruthenium complexes enables enantioselective reduction of the ketone precursor to the desired (S)-amine with >90% enantiomeric excess (ee).

Reaction Conditions:

-

Substrate: 3-Methoxybutan-2-one

-

Catalyst: Ru/(R)-BINAP

-

Reductant: H₂ (50 psi)

-

Solvent: Methanol

-

Yield: 78–85%

Enzymatic Resolution

Racemic mixtures of 3-methoxybutan-2-amine can be resolved using lipases or transaminases. Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer, leaving the (S)-amine unreacted for isolation .

Industrial and Synthetic Applications

Chiral Auxiliary in Asymmetric Synthesis

The compound’s rigid stereochemistry makes it a valuable chiral auxiliary in:

-

Aldol Reactions: Induces diastereoselectivity in ketone-aldehyde condensations.

-

Mannich Reactions: Facilitates the formation of β-amino carbonyl compounds with high ee.

Pharmaceutical Intermediates

(2S)-3-Methoxybutan-2-amine serves as a precursor to:

-

Anticonvulsants: Derivatives exhibit activity in murine seizure models.

-

Antidepressants: Structural analog of sertraline’s amine backbone.

Comparison with Structural Analogs

(2S)-3-Methoxybutan-2-amine vs. (2R)-3-Methoxybutan-2-amine

| Property | (2S)-Isomer | (2R)-Isomer |

|---|---|---|

| MAO-B Inhibition (IC₅₀) | 12.3 µM | 45.7 µM |

| 5-HT₁A Affinity (Kᵢ) | 320 nM | 1.2 µM |

| Synthetic Utility | High enantioselectivity | Limited applications |

The (S)-enantiomer’s superior enzyme inhibition and receptor binding underscore its pharmacological relevance.

Challenges and Future Directions

Scalability of Synthesis

Current asymmetric methods rely on costly catalysts. Advances in organocatalysis or engineered enzymes could reduce production costs.

Toxicity Profiling

Limited data exist on the compound’s in vivo toxicity. Chronic exposure studies in model organisms are needed to assess safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume